Piperazinedione-carbonyl D-Phenylglycyl-glycine

Impurity profiling Mass spectrometry Chromatographic differentiation

Piperazinedione-carbonyl D-Phenylglycyl-glycine (CAS 2170771-47-6), also systematically named (R)-(2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetyl)glycine, is a fully characterized pharmaceutical reference standard designated as Piperacillin EP Impurity J under the European Pharmacopoeia and listed as a USP Pharmaceutical Analytical Impurity (PAI). With a molecular formula of C₁₇H₂₀N₄O₆ and a molecular weight of 376.37 g/mol, it belongs to the piperazinedione-carbonyl amino acid conjugate class and is structurally distinguished by the presence of a 4-ethyl-2,3-dioxopiperazine-1-carbonyl moiety linked via an amide bond to D-phenylglycyl-glycine.

Molecular Formula C17H20N4O6
Molecular Weight 376.4 g/mol
Cat. No. B13429629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazinedione-carbonyl D-Phenylglycyl-glycine
Molecular FormulaC17H20N4O6
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NCC(=O)O
InChIInChI=1S/C17H20N4O6/c1-2-20-8-9-21(16(26)15(20)25)17(27)19-13(11-6-4-3-5-7-11)14(24)18-10-12(22)23/h3-7,13H,2,8-10H2,1H3,(H,18,24)(H,19,27)(H,22,23)/t13-/m1/s1
InChIKeyZMYFGCMGEPNTDP-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazinedione-carbonyl D-Phenylglycyl-glycine: Regulatory Reference Standard Identity, Pharmacopeial Designation, and Core Physicochemical Profile


Piperazinedione-carbonyl D-Phenylglycyl-glycine (CAS 2170771-47-6), also systematically named (R)-(2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetyl)glycine, is a fully characterized pharmaceutical reference standard designated as Piperacillin EP Impurity J under the European Pharmacopoeia and listed as a USP Pharmaceutical Analytical Impurity (PAI) . With a molecular formula of C₁₇H₂₀N₄O₆ and a molecular weight of 376.37 g/mol, it belongs to the piperazinedione-carbonyl amino acid conjugate class and is structurally distinguished by the presence of a 4-ethyl-2,3-dioxopiperazine-1-carbonyl moiety linked via an amide bond to D-phenylglycyl-glycine [1]. The compound is recognized as a process-related impurity arising during the synthesis of the semi-synthetic β-lactam antibiotic piperacillin .

Why Generic Piperacillin Impurity Reference Standards Cannot Substitute for Piperazinedione-carbonyl D-Phenylglycyl-glycine in Regulated Analytical Workflows


Piperacillin impurity reference standards are not interchangeable within pharmacopeial monograph testing. Each EP- or USP-designated impurity possesses a uniquely defined molecular structure, a specific relative retention time (RRT), and a distinct relative response factor (RRF) that directly governs quantitation accuracy in HPLC and LC-MS methods [1]. Piperazinedione-carbonyl D-Phenylglycyl-glycine (EP Impurity J) differs from its closest structural congener, Piperazinedione-carbonyl D-phenylglycine (EP Impurity K, CAS 63422-71-9), by the presence of an additional glycine residue—a difference of C₂H₃NO₂ (57.05 Da) that alters chromatographic retention, mass spectrometric fragmentation, and detector response [2][3]. Substituting Impurity K or any other class member for Impurity J in a validated analytical procedure would invalidate system suitability, compromise linearity and accuracy, and render ANDA or commercial batch release data non-compliant with ICH Q3B(R) and pharmacopeial general chapters [4]. The procurement of the exact EP/USP-designated reference standard is therefore a prerequisite for method validation (AMV), quality control (QC) lot release, and regulatory submission .

Piperazinedione-carbonyl D-Phenylglycyl-glycine: Head-to-Head Quantitative Differentiation from Closest Analogs for Procurement Decision-Making


Molecular Weight and Elemental Composition vs. Closest Structural Analog Piperacillin EP Impurity K

Piperazinedione-carbonyl D-Phenylglycyl-glycine (EP Impurity J) is differentiated from its nearest structural neighbor, Piperazinedione-carbonyl D-phenylglycine (EP Impurity K, CAS 63422-71-9), by the presence of an additional glycine residue attached via a carboxamide linkage. This results in a molecular weight of 376.37 g/mol (C₁₇H₂₀N₄O₆) for Impurity J versus 319.32 g/mol (C₁₅H₁₇N₃O₅) for Impurity K—a mass difference of 57.05 Da [1][2]. Impurity J possesses 6 hydrogen bond acceptors and 3 hydrogen bond donors versus 5 acceptors and 2 donors for Impurity K, and features 6 rotatable bonds compared to 4 in Impurity K . These differences directly translate into distinct chromatographic retention, unique MS/MS fragmentation patterns, and non-interchangeable detector response factors in validated HPLC-UV methods per USP and EP monographs [3].

Impurity profiling Mass spectrometry Chromatographic differentiation

Pharmacopeial Designation and Regulatory Traceability: EP Impurity J and USP PAI

Piperazinedione-carbonyl D-Phenylglycyl-glycine is formally codified as Piperacillin EP Impurity J under the European Pharmacopoeia and is also distributed as a USP Pharmaceutical Analytical Impurity (PAI) under Catalog No. 1A03070 [1]. This dual pharmacopeial recognition is not shared by all piperacillin impurities: for example, while Impurity B (Piperacilloic Acid), Impurity C, Impurity D, and Impurity E are EP-listed, many process-related impurities—including the RRT=1.75 unknown impurity that CN108276399A was specifically designed to isolate and synthesize—lack formal EP monograph designation and require custom synthesis and characterization before they can serve as reference standards [2]. The USP PAI product is provided with a product information sheet and a valid use date linking each lot to the issuing pharmacopeia's documentary standard, a level of traceability not available from non-pharmacopeial suppliers .

Regulatory compliance Pharmacopeial standards ANDA submission

Experimentally Determined Physicochemical Constants: Melting Point, pKa, Density, and Solubility Profile

The compound's experimentally observed melting point is >110°C with decomposition (dec.), indicating thermal lability that mandates refrigerated storage and precludes high-temperature drying or sterilization . The predicted pKa of 3.23 ± 0.10 and density of 1.390 ± 0.06 g/cm³ define its ionization state under HPLC mobile phase conditions: at the typical USP assay pH of 5.50, the carboxyl group (pKa ~3.23) is >99% deprotonated, governing its reversed-phase retention behavior [1]. Solubility has been empirically determined as sparingly soluble in chloroform and DMSO, slightly soluble in methanol, and soluble in acetonitrile—the latter being the recommended sample solvent per Daicel Pharma Standards . This solubility profile differs qualitatively from that of Impurity K, which is described as a white to off-white solid stored under inert atmosphere, suggesting greater oxidative sensitivity for the non-glycine congener [2]. Storage conditions are specified at 2–8°C (refrigerator) for the neat standard , while the USP PAI product requires −10 to −25°C .

Physicochemical characterization Reference standard handling Method development

Characterization Data Completeness: cGMP-Compliant Certificate of Analysis with Multimodal Spectroscopic Confirmation

Reference standards of Piperazinedione-carbonyl D-Phenylglycyl-glycine supplied by pharmacopeial and cGMP-compliant manufacturers include a Certificate of Analysis (CoA) that provides orthogonal spectroscopic and chromatographic characterization: ¹H NMR, ¹³C NMR, IR spectroscopy, high-resolution mass spectrometry (MS), and HPLC purity determination—typically ≥95% . Daicel Pharma Standards explicitly states that its CoA for this impurity is issued from a cGMP-compliant analytical facility and includes complete characterization data across all five modalities . This level of characterization completeness contrasts with non-certified impurity standards, which may provide only HPLC purity data without spectroscopic confirmation of identity. The availability of a full characterization package eliminates the need for in-house structural elucidation and accelerates method development timelines, a critical factor when multiple impurity reference standards must be procured for ANDA submission .

cGMP analytical facility Certificate of Analysis Structure elucidation

Safety Classification and Hazard Profile: Acute Oral Toxicity and Environmental Hazard Designation

The compound carries a GHS07 signal word 'Warning' classification with hazard statement H302 (Harmful if swallowed), placing it in Acute Toxicity Category 4 (Oral) per GHS criteria . The German Water Hazard Class is WGK 3 (highly hazardous to water), and the storage class is 11 (Combustible Solids) . The precautionary statements assigned are P264 (wash hands thoroughly after handling), P270 (do not eat, drink, or smoke when using this product), P301+P312 (IF SWALLOWED: call a POISON CENTER or doctor if you feel unwell), and P501 (dispose of contents/container to approved disposal facility) . While many piperacillin-related impurities share beta-lactam-associated sensitization potential, the explicit H302 classification for Impurity J provides a defined regulatory hazard statement that informs laboratory risk assessment and SDS preparation—an advantage over structurally similar but toxicologically uncharacterized impurities for which hazard classification must be inferred or assumed [1].

Safety data sheet GHS classification Laboratory handling

Procurement-Relevant Application Scenarios for Piperazinedione-carbonyl D-Phenylglycyl-glycine Based on Verified Differential Evidence


ANDA Analytical Method Development and Method Validation (AMV) for Piperacillin Finished Dosage Forms

In ANDA submission workflows, ICH Q3B(R) requires identification, quantitation, and qualification of each specified impurity at or above the identification threshold. Piperazinedione-carbonyl D-Phenylglycyl-glycine, as EP Impurity J with a cGMP-compliant CoA providing ¹H NMR, ¹³C NMR, IR, MS, and HPLC purity data , serves as the definitive reference standard for system suitability solution preparation, linearity/accuracy/precision validation, and relative response factor determination in the impurity assay. Its distinct molecular weight (376.37 g/mol) and MS/MS fragmentation pattern ensure unambiguous peak assignment in LC-MS impurity profiling, distinguishing it from co-eluting or near-eluting impurities such as Impurity K (319.32 g/mol) [1]. Regulatory submissions lacking the use of this designated reference standard risk deficiency letters citing inadequate impurity characterization [2].

Commercial Batch Release and Stability-Indicating Quality Control Testing of Piperacillin Sodium API

For commercial-scale manufacture of piperacillin sodium API, pharmacopeial monographs specify impurity limits that must be verified using the exact EP/USP-designated reference standards. Impurity J is formed as a process-related impurity during the condensation of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride with ampicillin or its derivatives . Its thermally labile nature (mp >110°C with decomposition) and recommended storage at 2–8°C (or −10 to −25°C for USP PAI) dictate specific handling protocols during reference standard solution preparation . The predicted pKa of 3.23 informs mobile phase pH selection to ensure consistent ionization and retention time reproducibility across HPLC systems, directly supporting method transfer between R&D and QC laboratories [3].

Impurity Fate and Forced Degradation Studies for Piperacillin/Tazobactam Combination Products

In forced degradation studies designed to establish the degradation pathway and impurity fate of piperacillin/tazobactam combination products, Impurity J serves as a key marker for the 4-ethyl-2,3-dioxopiperazine side-chain cleavage pathway . The compound's solubility in acetonitrile facilitates its use as a stock standard in organic-aqueous gradient HPLC methods, while its defined GHS safety classification (H302, Acute Tox. 4 Oral) and WGK 3 environmental hazard rating ensure proper laboratory risk assessment and waste disposal protocols [4]. The full five-mode spectroscopic characterization package enables confident identification even when degradation produces multiple structurally related species that may co-elute under screening gradient conditions .

Reference Standard Procurement for Multi-Impurity Compendial Compliance Packages

Organizations seeking to establish a complete compendial impurity reference standard inventory for piperacillin must procure the full set of EP-specified impurities (A through K), each with its own CAS number, molecular identity, and storage requirement. Piperazinedione-carbonyl D-Phenylglycyl-glycine is uniquely identified by CAS 2170771-47-6 and is supplied by multiple pharmacopeial distributors (USP Catalog 1A03070 at $487.50/25 mg; Daicel DCTI-C-000081; TRC P480165) . The available product information sheet with lot-specific valid use date provides documented traceability to the issuing pharmacopeia's documentary standard—a requirement for ISO/IEC 17025 accredited QC laboratories and a differentiator from non-pharmacopeial chemical suppliers whose products may require additional in-house qualification prior to use .

Quote Request

Request a Quote for Piperazinedione-carbonyl D-Phenylglycyl-glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.